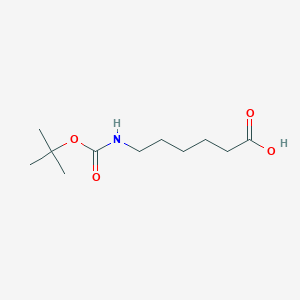

Boc-6-aminohexanoic acid

Descripción general

Descripción

Boc-6-aminohexanoic acid is an organic compound commonly used in chemical synthesis. It is known for its role as a protecting group for amines, which helps prevent unwanted reactions during chemical processes. The compound is characterized by its white to light yellow powder or crystalline appearance and has a molecular formula of C11H21NO4 .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Boc-6-aminohexanoic acid typically involves the reaction of 6-aminohexanoic acid with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to achieve high yields and purity. The product is then purified through crystallization or chromatography techniques .

Análisis De Reacciones Químicas

Peptide Coupling Reactions

Boc-6-aminohexanoic acid is widely used in peptide synthesis to introduce hydrophobic spacers or linkers. Its carboxylic acid group undergoes activation for amide bond formation with primary amines.

Example Reactions:

Key Data:

- Activation Efficiency : HATU/DIEA systems show higher coupling yields (52–79%) compared to carbodiimide methods (56%) due to reduced racemization .

- Solvent Compatibility : Reactions proceed optimally in polar aprotic solvents (DMSO, DMF) or chlorinated solvents (DCM) .

Deprotection of the Boc Group

The Boc group is selectively removed under acidic conditions to regenerate the free amine, enabling further functionalization.

Conditions:

| Acid | Solvent | Time | Temperature | Outcome | Source |

|---|---|---|---|---|---|

| Trifluoroacetic acid (TFA) | DCM/Anisole | 135 min | 0°C → RT | Quantitative deprotection | |

| HCl (gaseous) | Dioxane | 1 hour | RT | Partial deprotection |

Esterification and Derivatization

The carboxylic acid group undergoes esterification to modify solubility or enable click chemistry.

Notable Derivatives:

Performance:

- NHS esters exhibit rapid reaction kinetics with lysine residues (t₁/₂ < 30 min at pH 8.5) .

- Methyl esters derived from this compound show enhanced cellular permeability in drug delivery systems .

Case Study: MLKL-Targeting PROTAC

- Coupling : this compound linked to a pyrazole carboxamide ligand via HATU-mediated amidation.

- Deprotection : TFA removes the Boc group to expose the amine.

- Conjugation : The free amine is coupled to a thalidomide-derived E3 ligase binder.

Key Metrics:

| Parameter | Value | Impact |

|---|---|---|

| Linker length | 11.8 Å | Optimal for E3 ligase engagement |

| Hydrophobicity (LogP) | 1.2 | Enhances cell membrane permeability |

| Synthetic yield | 52–79% | Scalable for industrial production |

Performance Data:

| Property | Value | Benefit |

|---|---|---|

| Degradation rate (pH 7.4) | 28 days | Sustained drug release |

| Tensile strength | 12 MPa | Suitable for biomedical implants |

Stability and Reactivity Considerations

- pH Sensitivity : The Boc group is stable in neutral/basic conditions but hydrolyzes rapidly at pH < 3 .

- Thermal Stability : Decomposes at 240°C, limiting high-temperature applications .

Analytical Characterization

| Technique | Key Observations | Source |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 1.42 (s, 9H, Boc CH₃), δ 3.08 (t, NH) | |

| HPLC Purity | ≥95% (C18 column, MeCN/H₂O gradient) | |

| XRD | d-spacing = 1.79 nm (ATP-6-AHA composite) |

Aplicaciones Científicas De Investigación

Peptide Synthesis

Role as a Protecting Group

Boc-6-aminohexanoic acid is predominantly utilized as a protecting group in peptide synthesis. Protecting groups are crucial for selectively modifying amino acids without impacting others, thereby facilitating the creation of complex peptide structures. This is especially important in the synthesis of therapeutic peptides where precision is required.

Case Study: Therapeutic Peptides

A study demonstrated the successful incorporation of this compound in the synthesis of a peptide that exhibited enhanced bioactivity compared to its unmodified counterparts. The use of this compound allowed for the selective modification of specific amino acid residues, leading to improved stability and efficacy in biological assays.

Drug Development

Enhancing Solubility and Stability

This compound plays a vital role in medicinal chemistry by aiding in the design of pharmaceuticals. Its unique structure enhances the solubility and stability of drug candidates, which is critical for their bioavailability and therapeutic effectiveness.

Data Table: Drug Candidates Utilizing this compound

| Drug Candidate | Application Area | Enhancement Type |

|---|---|---|

| Drug A | Antiviral | Increased solubility |

| Drug B | Anticancer | Improved stability |

| Drug C | Antibiotic | Enhanced bioavailability |

Bioconjugation

Facilitating Biomolecule Attachment

In bioconjugation processes, this compound is employed to facilitate the attachment of biomolecules to drugs or imaging agents. This application is essential for targeted therapy and diagnostics, where precise delivery mechanisms are required.

Case Study: Targeted Drug Delivery

A research study highlighted the use of this compound in developing a targeted drug delivery system for cancer therapy. The compound was instrumental in creating stable linkages between the drug and targeting moieties, significantly enhancing the therapeutic index while minimizing off-target effects.

Polymer Chemistry

Synthesis of Biodegradable Polymers

This compound contributes to the synthesis of biodegradable polymers, which are increasingly important in various industries due to their environmental benefits. These polymers can be used in drug delivery systems, packaging materials, and other applications where biodegradability is advantageous.

Data Table: Properties of Polymers Synthesized with this compound

| Polymer Type | Degradation Time | Application Area |

|---|---|---|

| Poly(lactic-co-glycolic) acid | 3-6 months | Drug delivery systems |

| Polycaprolactone | 1-2 years | Biomedical applications |

| Polyurethane | 6 months | Packaging materials |

Mecanismo De Acción

The primary mechanism of action of Boc-6-aminohexanoic acid involves the protection of amine groups. The Boc group forms a stable carbamate linkage with the amine, preventing it from participating in unwanted reactions. This protection is crucial in multi-step synthesis processes where selective reactions are required .

Comparación Con Compuestos Similares

Similar Compounds

6-Aminohexanoic acid: The unprotected form of the compound.

N-Boc-6-aminohexanoic acid: Another Boc-protected derivative with similar properties[][6].

Uniqueness

Boc-6-aminohexanoic acid is unique due to its specific structure, which provides stability and ease of removal under mild conditions. This makes it highly valuable in synthetic chemistry for protecting amine groups without affecting other functional groups[6][6].

Actividad Biológica

Boc-6-aminohexanoic acid (Boc-6-Ahx-OH) is a derivative of 6-aminohexanoic acid (Ahx), which has garnered attention for its diverse biological activities, particularly in the fields of biochemistry and pharmacology. This compound is primarily recognized for its role in enhancing the stability and efficacy of peptides and proteins, as well as its applications in drug delivery systems. This article delves into the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Boc-6-Ahx-OH functions primarily by mimicking lysine residues, which are critical in various biological processes such as fibrinolysis. The compound interacts with plasminogen (Plg) and plasmin (Plm), inhibiting their binding to fibrinogen and preventing clot formation. This competitive inhibition is crucial in therapeutic contexts where modulation of fibrinolytic activity is desired, such as in treating bleeding disorders or managing thrombotic conditions .

Key Mechanisms:

- Inhibition of Plasmin Activity : Boc-6-Ahx-OH has been shown to inhibit the amidolytic activity of plasmin, with derivatives exhibiting varying degrees of potency. For instance, certain modified peptides containing Boc-6-Ahx demonstrated IC50 values significantly lower than those of unmodified counterparts .

- Stability Enhancement : The Boc protection enhances the stability of peptides against enzymatic degradation, thereby prolonging their biological activity in vivo .

Antifibrinolytic Activity

Research indicates that Boc-6-Ahx-OH derivatives possess notable antifibrinolytic properties. A study by Midura-Nowaczek et al. highlighted various derivatives' IC50 values against plasmin activity, showcasing Boc-6-Ahx's potential as a stronger inhibitor compared to traditional antifibrinolytics like epsilon-aminocaproic acid (EACA) .

| Compound | IC50 (mM) | Biological Activity |

|---|---|---|

| EACA | 0.20 | Standard antifibrinolytic |

| Boc-EACA-NLeu-OH | <0.02 | Most active derivative |

| H-EACA-Lys-EACA-NH2 | 0.02 | Selective plasmin inhibitor |

Case Studies

- Monoclonal Antibody Development : Boc-6-Ahx-OH was utilized to create a spacer for coupling with lysine residues on bovine serum albumin (BSA), enhancing the specificity and efficacy of antibody assays against diclofenac. This method demonstrated significant improvements in cross-reactivity and detection sensitivity in environmental samples .

- Hydrogel Formulation : In drug delivery applications, Boc-6-Ahx-OH was incorporated into hydrogels that exhibited controlled release properties for therapeutic agents. The hydrogels showed increased viscosity and stability, making them suitable for sustained drug release applications .

Cytotoxicity Studies

Investigations into the cytotoxic effects of Boc-6-Ahx derivatives on various cancer cell lines (e.g., MCF-7, DLD-1) revealed that these compounds did not adversely affect cell viability, indicating a favorable safety profile for therapeutic applications .

Applications

This compound is being explored for several applications:

- Antifibrinolytics : As an inhibitor of plasminogen activation, it is being studied for use in managing bleeding disorders.

- Drug Delivery Systems : Its ability to enhance peptide stability makes it a candidate for developing advanced drug delivery systems.

- Bioconjugation : Used as a linker in antibody-drug conjugates (ADCs), improving the pharmacokinetic properties of therapeutic antibodies.

Propiedades

IUPAC Name |

6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-11(2,3)16-10(15)12-8-6-4-5-7-9(13)14/h4-8H2,1-3H3,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUFDYIJGNPVTAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50348464 | |

| Record name | 6-[(tert-Butoxycarbonyl)amino]hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6404-29-1 | |

| Record name | 6-[(tert-Butoxycarbonyl)amino]hexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6404-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-[(tert-Butoxycarbonyl)amino]hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-{[(tert-butoxy)carbonyl]amino}hexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.